molecular formula C19H25ClN4O2 B11384158 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea

Cat. No.: B11384158
M. Wt: 376.9 g/mol
InChI Key: IVVMOXDYPXHMLR-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea is a chemical compound with the following structure:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{ClN}_2\text{O} C17​H19​ClN2​O

It belongs to the class of urea derivatives and contains a 1,2,4-oxadiazole ring. The compound’s systematic name is Norchlorcyclizine .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the coupling of an arylboronic acid or boronate ester with a suitable electrophile using Suzuki–Miyaura cross-coupling. Boron reagents play a crucial role in this process .

Reaction Conditions::

    Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, boronate esters, and other organoboron compounds.

    Catalyst: Palladium-based catalysts are commonly used.

    Solvent: Common solvents include DMF, DMSO, or toluene.

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea can undergo various reactions:

    Cross-Coupling: As mentioned earlier, it participates in Suzuki–Miyaura cross-coupling reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Substitution: It can undergo nucleophilic substitution reactions.

Common reagents include arylboronic acids, halogens, and other electrophiles. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit pharmacological properties due to its structural features.

    Chemical Biology: Researchers study its interactions with biological targets.

    Materials Science: It could be used in material synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C19H25ClN4O2

Molecular Weight

376.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-cyclohexyl-3-propylurea

InChI

InChI=1S/C19H25ClN4O2/c1-2-12-21-19(25)24(16-6-4-3-5-7-16)13-17-22-18(23-26-17)14-8-10-15(20)11-9-14/h8-11,16H,2-7,12-13H2,1H3,(H,21,25)

InChI Key

IVVMOXDYPXHMLR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C3CCCCC3

Origin of Product

United States

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